Cyclopropyl sulfone
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Overview
Description
Cyclopropyl sulfone is an organic compound characterized by a cyclopropyl group attached to a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl sulfone can be synthesized through several methods. One common approach involves the oxidation of cyclopropyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into more oxidized derivatives.
Reduction: Reduction reactions can yield cyclopropyl sulfide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfone group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxidized sulfones.
Reduction: Cyclopropyl sulfide.
Substitution: Cyclopropyl derivatives with various functional groups.
Scientific Research Applications
Cyclopropyl sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential pharmacophore in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropyl sulfone involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the sulfone group. This property makes it a versatile intermediate in organic synthesis. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Cyclopropyl sulfide: Less oxidized form, more reactive towards oxidation.
Cyclopropyl sulfoxide: Intermediate oxidation state, different reactivity profile.
Phenyl sulfone: Similar sulfone group but with a phenyl ring instead of a cyclopropyl group.
Uniqueness: Cyclopropyl sulfone is unique due to the combination of the cyclopropyl group’s ring strain and the sulfone group’s electron-withdrawing properties.
Properties
CAS No. |
57899-47-5 |
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Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
cyclopropylsulfonylcyclopropane |
InChI |
InChI=1S/C6H10O2S/c7-9(8,5-1-2-5)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
OGBZCZYBRFUKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2CC2 |
Origin of Product |
United States |
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